Acyclovir triphosphate

HSV-1 DNA polymerase competitive inhibition Ki value

Acyclovir triphosphate is the obligate chain terminator and active intracellular metabolite required for rigorous HSV-1/HSV-2 and VZV DNA polymerase research. Unlike delayed chain terminators such as penciclovir triphosphate, it produces irreversible suicide inactivation of viral DNA polymerase, with Ki values 80- to 120-fold lower (0.003–0.07 µM for HSV-1). Its 40- to 100-fold selective accumulation in virus-infected cells and ~1-hour intracellular half-life provide validated benchmarks for uptake, anabolism, and pharmacokinetic assays. Essential as the reference standard for resistance mutation profiling and competitive inhibition kinetics.

Molecular Formula C8H14N5O12P3
Molecular Weight 465.14 g/mol
CAS No. 66341-18-2
Cat. No. B3277668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcyclovir triphosphate
CAS66341-18-2
Molecular FormulaC8H14N5O12P3
Molecular Weight465.14 g/mol
Structural Identifiers
SMILESC1=NC2=C(N1COCCOP(=O)(O)OP(=O)(O)OP(=O)(O)O)N=C(NC2=O)N
InChIInChI=1S/C8H14N5O12P3/c9-8-11-6-5(7(14)12-8)10-3-13(6)4-22-1-2-23-27(18,19)25-28(20,21)24-26(15,16)17/h3H,1-2,4H2,(H,18,19)(H,20,21)(H2,15,16,17)(H3,9,11,12,14)
InChIKeyAYWLSIKEOSXJLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acyclovir Triphosphate (CAS 66341-18-2) Procurement & Selection Guide | Antiviral Research Compound


Acyclovir triphosphate (CAS 66341-18-2), the active intracellular metabolite of the prodrug acyclovir, is a synthetic acyclic guanosine analog that functions as a competitive inhibitor and obligate DNA chain terminator of herpesvirus DNA polymerases [1]. It is selectively generated in virus-infected cells via initial phosphorylation by viral thymidine kinase, followed by cellular kinase-mediated conversion to the triphosphate form, and accumulates at 40- to 100-fold higher concentrations in infected versus uninfected cells [2]. The compound serves as the direct molecular probe for investigating herpes simplex virus (HSV) and varicella-zoster virus (VZV) DNA polymerase enzymology, resistance mechanisms, and structure-activity relationships of nucleoside analog inhibitors [3].

Why Acyclovir Triphosphate Cannot Be Substituted by Other Guanosine Analog Triphosphates


In-class guanosine analog triphosphates such as penciclovir triphosphate and ganciclovir triphosphate cannot be substituted for acyclovir triphosphate in research or procurement settings due to fundamental mechanistic and potency differences that alter experimental outcomes. Acyclovir triphosphate inhibits HSV-1 DNA polymerase with Ki values 80- to 120-fold lower than penciclovir triphosphate [1]. Critically, acyclovir triphosphate functions as an obligate chain terminator that irreversibly inactivates the polymerase via suicide inactivation, whereas penciclovir triphosphate acts as a delayed chain terminator that permits continued DNA synthesis [2]. Additionally, acyclovir triphosphate exhibits an intracellular half-life of approximately 1 hour in HSV-2-infected cells compared to 20 hours for penciclovir triphosphate—a difference that fundamentally alters dosing and exposure-response modeling [3]. Substitution without accounting for these quantitative and mechanistic distinctions will confound interpretation of polymerase inhibition assays, resistance studies, and intracellular pharmacokinetic profiling.

Acyclovir Triphosphate Quantitative Differentiation Evidence: Potency, Selectivity, and Mechanism vs. Analogs


HSV-1 DNA Polymerase Inhibition Potency: Acyclovir Triphosphate vs. Penciclovir Triphosphate

Acyclovir triphosphate inhibits HSV-1 DNA polymerase with a Ki value of 0.07 µM, demonstrating approximately 120-fold greater potency than penciclovir triphosphate, which exhibits a Ki of 8.5 µM against the same enzyme [1]. Earlier studies report an even lower Ki of 0.003-0.03 µM for acyclovir triphosphate against HSV-1 DNA polymerase [2]. This potency differential is not attributable to phosphorylation efficiency alone but reflects intrinsic binding affinity differences at the polymerase active site. In head-to-head comparative enzymology, acyclovir triphosphate achieves comparable inhibition at >100-fold lower concentrations than penciclovir triphosphate [3].

HSV-1 DNA polymerase competitive inhibition Ki value

Selectivity Ratio: Viral vs. Cellular DNA Polymerase Alpha Inhibition by Acyclovir Triphosphate

Acyclovir triphosphate demonstrates a 5- to 60-fold selectivity for HSV-1 DNA polymerase over cellular DNA polymerase alpha. In direct comparison, Ki values were 0.03 µM for HSV-1 DNA polymerase versus 0.15 µM for DNA polymerase alpha, yielding a 5-fold selectivity window [1]. An independent study reported Ki values of 0.003 µM (HSV-1) versus 0.18 µM (pol alpha), a 60-fold difference [2]. In contrast, cellular DNA polymerase beta was essentially insensitive to inhibition (Ki = 11.9 µM), establishing a >300-fold selectivity margin between viral and certain cellular polymerases [1]. This selectivity profile differs from penciclovir triphosphate, which exhibits a cellular DNA polymerase alpha Ki of 175 µM—a 50-fold lower affinity than acyclovir triphosphate [3].

selectivity DNA polymerase alpha therapeutic index

Mechanism of Chain Termination: Obligate vs. Delayed Chain Terminator

Acyclovir triphosphate functions as an obligate (immediate) chain terminator, lacking the 3'-hydroxyl group required for phosphodiester bond formation, thereby halting DNA synthesis upon incorporation and triggering irreversible polymerase inactivation via suicide inhibition [1]. In direct contrast, penciclovir triphosphate acts as a delayed chain terminator that permits incorporation of additional nucleotides before arresting elongation, due to the presence of a 3'-hydroxyl-equivalent group that is conformationally constrained [2]. In primer-template extension assays, acyclovir monophosphate-terminated DNA noncompetitively inhibits HSV-1 DNA polymerase with Kii and Kis values of 8.8 × 10⁻⁸ M and 2.1 × 10⁻⁹ M, respectively [3]. Ganciclovir triphosphate, possessing a 3'-hydroxyl-equivalent moiety, also does not function as an obligate chain terminator [2].

chain termination DNA synthesis polymerase inactivation

Intracellular Triphosphate Half-Life: Acyclovir Triphosphate vs. Penciclovir Triphosphate

In HSV-2-infected MRC-5 cells, acyclovir triphosphate exhibits an intracellular half-life of approximately 1 hour following drug removal, compared to 20 hours for penciclovir triphosphate under identical conditions [1]. In the absence of exogenous drug, the initial half-life is 1.2 hours, with triphosphate levels reaching a plateau after 6 hours [2]. This 20-fold difference in intracellular persistence translates to divergent antiviral efficacy profiles: acyclovir triphosphate requires more frequent dosing or continuous exposure to maintain inhibitory concentrations, whereas penciclovir triphosphate provides prolonged inhibition even after extracellular drug clearance [3]. In VZV-infected cells, penciclovir triphosphate half-life is 7-14 hours, while acyclovir triphosphate levels were undetectable [4].

intracellular pharmacokinetics half-life persistence

Suicide Inactivation of HSV DNA Polymerase: Irreversible Binding Distinction

Acyclovir triphosphate induces suicide inactivation of HSV-1 DNA polymerase upon incorporation, forming a stable, non-exchangeable enzyme-terminated DNA complex that irreversibly abolishes polymerase activity [1]. The ¹⁴C-labeled acyclovir monophosphate residues incorporated into activated DNA by HSV-1 DNA polymerase cannot be excised by the polymerase-associated 3',5'-exonuclease proofreading activity, confirming irreversible trapping [2]. Penciclovir triphosphate, in contrast, does not cause suicide inactivation; it permits continued DNA synthesis and can be excised or bypassed under certain conditions due to its 3'-hydroxyl-equivalent group [3]. The suicide inactivation mechanism is quantitatively characterized by noncompetitive inhibition kinetics of acyclovir-monophosphate-terminated DNA: apparent Km of 3'-hydroxyl termini = 1.1 × 10⁻⁷ M, with Kii = 8.8 × 10⁻⁸ M and Kis = 2.1 × 10⁻⁹ M [2].

suicide inactivation irreversible inhibition polymerase trapping

Acyclovir Triphosphate Application Scenarios for Antiviral Research and Drug Discovery


HSV/VZV DNA Polymerase Enzymology and Inhibitor Screening

Acyclovir triphosphate serves as the essential positive control and benchmark comparator in HSV-1, HSV-2, and VZV DNA polymerase inhibition assays. With Ki values of 0.003-0.07 µM for HSV-1 DNA polymerase [1], it establishes the lower-bound potency threshold for evaluating novel nucleoside analog triphosphates. The compound's competitive inhibition kinetics with dGTP enables precise determination of inhibition constants for investigational compounds using Lineweaver-Burk or Dixon plot analysis. Its obligate chain termination mechanism provides a distinct mechanistic comparator for distinguishing between immediate and delayed chain terminators in structure-activity relationship studies [2].

Intracellular Phosphorylation Efficiency and Anabolism Studies

Acyclovir triphosphate is the reference standard for quantifying intracellular phosphorylation efficiency of acyclic guanosine analogs. Its characteristic intracellular half-life of ~1 hour in HSV-infected cells following drug washout [1] provides a benchmark for assessing the persistence of novel analog triphosphates. Researchers use acyclovir triphosphate as the calibration standard in HPLC and LC-MS/MS methods for measuring intracellular nucleotide pools, with the compound's well-characterized accumulation ratio (40- to 100-fold higher in infected vs. uninfected cells) serving as a validation metric for cellular uptake and anabolism assays [2].

Acyclovir Resistance Mechanism Elucidation and Mutant Polymerase Characterization

Acyclovir triphosphate is the definitive substrate for characterizing HSV and VZV DNA polymerase resistance mutations. Resistance-associated substitutions in the viral DNA polymerase gene (UL30/ORF28) alter Ki values for acyclovir triphosphate by 10- to 100-fold compared to wild-type enzyme [1]. The compound's suicide inactivation mechanism makes it particularly valuable for distinguishing between resistance mutations that affect binding affinity versus those that alter polymerase trapping or exonuclease activity. Cross-resistance profiling against penciclovir triphosphate (which retains activity against certain acyclovir-resistant mutants) requires acyclovir triphosphate as the reference comparator to establish the resistance phenotype [2].

Chain Termination Mechanism Studies and DNA Replication Fork Arrest Assays

As the prototypical obligate chain terminator lacking a 3'-hydroxyl group, acyclovir triphosphate is required for investigations of immediate DNA synthesis arrest mechanisms [1]. In primer-template extension assays using purified HSV DNA polymerase, acyclovir triphosphate incorporation produces truncated DNA products of defined lengths that can be resolved by gel electrophoresis, enabling precise mapping of termination sites. The noncompetitive inhibition of polymerase by acyclovir-monophosphate-terminated DNA (Kis = 2.1 × 10⁻⁹ M) [2] provides a quantitative framework for modeling replication fork stalling and polymerase trapping kinetics that cannot be recapitulated with delayed chain terminators such as penciclovir triphosphate.

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